8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- 8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16943589
InChI: InChI=1S/C11H9BrO2/c12-8-5-10-7(3-4-14-10)11-6(8)1-2-9(11)13/h5H,1-4H2
SMILES:
Molecular Formula: C11H9BrO2
Molecular Weight: 253.09 g/mol

8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-

CAS No.:

Cat. No.: VC16943589

Molecular Formula: C11H9BrO2

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- -

Specification

Molecular Formula C11H9BrO2
Molecular Weight 253.09 g/mol
IUPAC Name 5-bromo-1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-one
Standard InChI InChI=1S/C11H9BrO2/c12-8-5-10-7(3-4-14-10)11-6(8)1-2-9(11)13/h5H,1-4H2
Standard InChI Key WBYZCPYZHMZPHD-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)C2=C3CCOC3=CC(=C21)Br

Introduction

Structural Characteristics and Nomenclature

IUPAC Name and Molecular Architecture

The systematic IUPAC name, 8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-, reflects its bicyclic framework comprising a fused indene and furan system. The numbering scheme places the bromine substituent at position 5, while the tetrahydro designation indicates partial saturation of the six-membered ring . The molecular structure is illustrated below:

Structural Formula:

C11H9BrO2(Molecular Weight: 253.09 g/mol)[3]\text{C}_{11}\text{H}_{9}\text{BrO}_{2} \quad \text{(Molecular Weight: 253.09 g/mol)}[3]

Comparative Analysis with Related Derivatives

This compound belongs to a broader class of indeno-furan derivatives, including 4,5-dibromo and non-halogenated analogs. For instance, 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (CAS 196597-77-0) shares the same core structure but features bromine atoms at positions 4 and 5, resulting in a higher molecular weight of 331.988 g/mol . Such structural variations influence reactivity and physicochemical behavior, making brominated derivatives valuable for selective functionalization .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 5-bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one typically begins with halogenation of the parent indeno-furan system. A key precursor, 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one (CAS 196597-78-1), is synthesized via dehalogenation of 4,5-dibromo derivatives under reductive conditions . For the target compound, selective mono-bromination at position 5 is achieved using brominating agents like N\text{N}-bromosuccinimide (NBS) in the presence of radical initiators or Lewis acids.

Example Reaction Pathway:

  • Precursor Preparation:

    4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-oneReduction1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one[2]\text{4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one} \xrightarrow{\text{Reduction}} \text{1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one}[2]
  • Bromination:

    1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one+Br2FeCl35-Bromo Derivative[3]\text{1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one} + \text{Br}_2 \xrightarrow{\text{FeCl}_3} \text{5-Bromo Derivative}[3]

Optimization and Yield

Reaction conditions, such as temperature (typically 0–25°C) and solvent polarity, are critical for minimizing di-bromination byproducts. Yields range from 60–75%, with purification via column chromatography or recrystallization .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a melting point range of 224–226°C, indicative of moderate thermal stability . Its boiling point is extrapolated to 448.6±45.0°C at 760 mmHg, though experimental data for the mono-bromo derivative remains limited .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight253.09 g/mol
Density2.0±0.1 g/cm³
Melting Point224–226°C
Boiling Point (Predicted)448.6±45.0°C
Flash Point225.1±28.7°C

Solubility and Partitioning

The compound is sparingly soluble in polar solvents like chloroform and ethyl acetate but insoluble in water . Its LogP value of 3.74 suggests moderate lipophilicity, favoring membrane permeability in biological systems .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

SupplierPurityPackagingPrice (USD)
MolCore≥98%50 mg$120
MolCore≥98%250 mg$215
MolCore≥98%500 mg$280

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